molecular formula C19H26O3 B159665 7-Keto-dehydroepiandrosterone CAS No. 566-19-8

7-Keto-dehydroepiandrosterone

Cat. No. B159665
CAS RN: 566-19-8
M. Wt: 302.4 g/mol
InChI Key: KPRGOTLNGIBVFL-GINZOMEDSA-N
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Description

7-Keto-dehydroepiandrosterone (7-keto-DHEA) is a by-product of dehydroepiandrosterone (DHEA), a chemical that is formed in the body . Unlike DHEA, 7-keto-DHEA is not converted to steroid hormones such as androgen and estrogen . It is often used as a dietary supplement to support weight loss .


Synthesis Analysis

7-Keto-DHEA is a naturally occurring metabolite of the steroid hormone dehydroepiandrosterone (DHEA) . It is produced by metabolism of the prohormone DHEA .


Molecular Structure Analysis

The IUPAC name for 7-Keto-DHEA is 3β-Hydroxyandrost-5-ene-7,17-dione . It is a 3beta-hydroxy-Delta(5)-steroid that is dehydroepiandrosterone carrying an additional oxo group at position 7 .


Chemical Reactions Analysis

7-Keto-DHEA is not directly converted to testosterone or estrogen by the human body . It is one of three oxygenated metabolites of dehydroepiandrosterone, and these three oxygenated metabolites interconvert with one another but do not convert back into parent DHEA .


Physical And Chemical Properties Analysis

The chemical formula for 7-Keto-DHEA is C19H26O3 and its molar mass is 302.414 g·mol−1 .

Scientific Research Applications

  • Anti-Doping

    • Application : 7-Keto-DHEA is studied in the context of anti-doping in sports .
    • Methods : Research has been conducted to understand the metabolic pathways of 7-Keto-DHEA and its potential use or misuse in sports .
    • Results : Preliminary results showed some cross-metabolic findings among DHEA, arimistane, and 7-keto-DHEA . More research is needed to ascertain specific metabolic findings that can be assigned to each administration .
  • Anxiety Treatment

    • Application : 7-Keto-DHEA is sometimes used in the treatment of anxiety .
    • Results : There is no good scientific evidence to support these uses .

Safety And Hazards

When taken by mouth, 7-keto-DHEA is possibly safe when taken by mouth for up to 8 weeks. It might cause mild side effects such as nausea, dizziness, or low blood pressure in some people . There isn’t enough reliable information to know if 7-keto-DHEA is safe to use when pregnant or breastfeeding .

Future Directions

The benefits of 7-keto-DHEA supplementation are not definitively established. The health claims on potential weight loss benefits are not supported by solid evidence . Further studies need to be conducted to clarify the efficacy and safety of this drug before it can be recommended for therapeutic use .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRGOTLNGIBVFL-GINZOMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024029
Record name 7-Ketodehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Keto-dehydroepiandrosterone

CAS RN

566-19-8
Record name 7-Oxo-DHEA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxodehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ketodehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-KETO-DEHYDROEPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2334LJD2E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
ME Worrel, OV Gurkovskaya, ST Leonard, PB Lewis… - Alcohol, 2011 - Elsevier
Administration of dehydroepiandrosterone (DHEA), a neurosteroid that can negatively modulate the GABA A receptor, has been shown to decrease voluntary intake of ethanol in rats. In …
Number of citations: 9 www.sciencedirect.com
RJ Amato, MW Hulin, PJ Winsauer - Behavioural Pharmacology, 2012 - journals.lww.com
Dehydroepiandrosterone (DHEA), 7-keto DHEA, and several comparison drugs (ethanol, chlordiazepoxide, rauwolscine, and RO15-4513) were administered to male rats responding …
Number of citations: 4 journals.lww.com
D Martinez‐Brito, X de la Torre… - Drug testing and …, 2019 - Wiley Online Library
7‐keto‐DHEA (3β‐hydroxy‐androst‐5‐ene‐7,17‐dione) is included in section S1 of the World Antidoping Agency (WADA) List of Prohibited Substances. The detection of its misuse in …
Y Ke, R Gonthier, JN Simard, F Labrie - Steroids, 2016 - Elsevier
… Seven alpha hydroxyl-, 7beta hydroxyl- and 7 keto-dehydroepiandrosterone (7α OH-DHEA, 7β OH-DHEA and 7 oxo-DHEA, respectively) are oxidation metabolites [1] of the important …
Number of citations: 5 www.sciencedirect.com
I Faredin, ÁG Fazekas, I Tóth, K Kókai… - J Invest …, 1969 - scholar.archive.org
… droepiandrosterone, 7/3-hydroxy-dehydroepian.. drosterone and 7-keto-dehydroepiandrosterone. Androst-5-ene-3/3, 17j3-diol was also isolated from the incubates. The significance of …
Number of citations: 73 scholar.archive.org
M Duskova, K Simunkova, M Hill, L Starka - Endocr Regul, 2011 - researchgate.net
… The unique effect of 7-hydroxydehydroepiandrosterone or 7-keto-dehydroepiandrosterone to compete with cortisol or cortisone in the enzyme controlled interconversion by 11-…
Number of citations: 6 www.researchgate.net
AG FAZEKAS, T SANDOR - The Journal of Clinical …, 1973 - academic.oup.com
… 7aHydroxy-dehydroepiandrosterone-acetate and 7keto-dehydroepiandrosterone were a gracious gift from the Steroid Reference Collection, MRC, London, England. …
Number of citations: 39 academic.oup.com
Y Kim, J Lee - Analytical Science and Technology, 2004 - koreascience.kr
… 요 약:근육강화제의 일종인 7-keto-dehydroepiandrosterone-acetate (7-keto-DHEA-acetate)를 투여시 킨 후 사람의 뇨를 통해서 배설되는 대사체들을 확인하고 그 결과를 향후 도핑 검사에 …
Number of citations: 0 koreascience.kr
BL Bramwell - International Journal of Pharmaceutical …, 2010 - europepmc.org
… In addition, the use of the dehydroepiandrosterone metabolite 7-keto-dehydroepiandrosterone for weight loss is discussed. …
Number of citations: 2 europepmc.org
P Van Renterghem, P Van Eenoo, H Geyer… - Recent Advances In …, 2009 - dshs-koeln.de
At the level of the laboratories, doping control samples are anonymous which currently does not allow for the use of individual reference ranges. Therefore, monitored endogenous …
Number of citations: 3 www.dshs-koeln.de

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